molecular formula C29H23ClFN5O B11330352 (4-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

(4-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Cat. No.: B11330352
M. Wt: 512.0 g/mol
InChI Key: QFWMRBUZBGGHRS-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperazine ring and the subsequent attachment of the chlorobenzoyl and fluorophenyl groups. Common reagents and conditions include:

    Pyrrolopyrimidine Core Formation: This step may involve cyclization reactions using appropriate precursors.

    Piperazine Ring Introduction: This can be achieved through nucleophilic substitution reactions.

    Functional Group Attachments: The chlorobenzoyl and fluorophenyl groups are introduced using coupling reactions, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)-4-phenylpiperazine: Similar structure but lacks the pyrrolopyrimidine core.

    4-(4-Fluorophenyl)-7-phenylpyrrolo[2,3-d]pyrimidine: Similar core structure but lacks the piperazine ring.

Uniqueness

1-(4-CHLOROBENZOYL)-4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its combination of the pyrrolopyrimidine core, piperazine ring, and specific functional groups. This unique structure may confer distinct biological activities and therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C29H23ClFN5O

Molecular Weight

512.0 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C29H23ClFN5O/c30-22-8-6-21(7-9-22)29(37)35-16-14-34(15-17-35)27-26-25(20-4-2-1-3-5-20)18-36(28(26)33-19-32-27)24-12-10-23(31)11-13-24/h1-13,18-19H,14-17H2

InChI Key

QFWMRBUZBGGHRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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